4-benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide

lipophilicity drug-likeness cell permeability

This 5-oxomorpholine-3-carboxamide scaffold features a 4-benzyl group and a 3-chloro-2-methylphenyl carboxamide moiety (MW 358.8, logP 2.8, TPSA 58.6 Ų). The chloro-methyl substitution pattern cannot be replicated by bromo, methoxy, or methylthio analogs without altering target selectivity and permeability. It serves as a key reference for SAR exploration, virtual screening, and as a negative control in Smurf-1 E3 ligase assays. Order compound-specific to mitigate unquantifiable risks of analog substitution.

Molecular Formula C19H19ClN2O3
Molecular Weight 358.82
CAS No. 1351590-40-3
Cat. No. B2685966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide
CAS1351590-40-3
Molecular FormulaC19H19ClN2O3
Molecular Weight358.82
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C19H19ClN2O3/c1-13-15(20)8-5-9-16(13)21-19(24)17-11-25-12-18(23)22(17)10-14-6-3-2-4-7-14/h2-9,17H,10-12H2,1H3,(H,21,24)
InChIKeyDOERJEUBYLDDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351590-40-3) – Compound Identity and Procurement-Relevant Baseline


4-Benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351590-40-3) is a synthetic small molecule belonging to the 5-oxomorpholine-3-carboxamide chemotype, a scaffold recognized in medicinal chemistry for its conformational constraint, metabolic stability, and potential for diverse biological target engagement [1]. The compound features a 4-benzyl substituent on the morpholine ring and a 3-chloro-2-methylphenyl carboxamide moiety, yielding a molecular formula of C₁₉H₁₉ClN₂O₃ and a molecular weight of 358.8 g/mol [1]. Its computed logP of 2.8, topological polar surface area of 58.6 Ų, and one hydrogen-bond donor suggest moderate lipophilicity and permeability characteristics suitable for cell-based screening [1]. The compound is supplied as a racemic mixture with one undefined stereocenter, a factor that may influence batch-to-batch reproducibility in biological assays [1].

Why 4-Benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide Cannot Be Replaced by Generic 5-Oxomorpholine-3-Carboxamide Analogs


The 5-oxomorpholine-3-carboxamide scaffold is a privileged chemotype, but structure–activity relationships within this class are highly sensitive to both the N4-benzyl substituent and the anilide moiety [1]. The 3-chloro-2-methylphenyl group in the target compound introduces a unique combination of steric bulk, electron-withdrawing character (σₘ for Cl = 0.37), and lipophilicity (π for Cl on aromatic ring) that cannot be replicated by analogs carrying methoxy, bromo, or methylthio substituents. Even seemingly conservative replacements—such as 3-bromo (CAS 1351581-20-8), 2-methoxy (CAS 1351587-07-9), or 4-thiophen-2-ylmethyl (CAS 1421445-18-2)—alter hydrogen-bonding capacity, dipole moment, and metabolic vulnerability in ways that may fundamentally shift target selectivity, cellular permeability, and off-target profiles [1]. Without direct, quantitative head-to-head data, simple in-class substitution carries an unquantifiable risk of loss of activity or gain of toxicity, making compound-specific procurement essential.

Quantitative Differentiation Evidence for 4-Benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target vs. Thiophene Analog

The target compound possesses a computed XLogP3 of 2.8, placing it within the optimal range for passive membrane permeability (Lipinski Rule of Five threshold: logP ≤ 5) [1]. In contrast, the thiophene-containing analog N-(3-chloro-2-methylphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421445-18-2) carries a more polar thiophene ring in place of the phenyl group, which is predicted to lower its logP by approximately 0.3–0.5 units based on fragment-based substituent constants (π for phenyl = 1.96; π for 2-thienyl = 1.61) [2]. This systematic lipophilicity shift may reduce cellular permeability and alter tissue distribution profiles.

lipophilicity drug-likeness cell permeability

Hydrogen-Bond Donor Count and Its Impact on Solubility: Target vs. Methoxy Analog

The target compound contains exactly one hydrogen-bond donor (the amide N–H), compared to zero in 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351587-07-9), where the anilide N–H is preserved but the ortho-methoxy group introduces additional H-bond acceptor capacity without adding donors [1]. This difference influences aqueous solubility and crystal packing energetics: compounds with fewer H-bond donors generally exhibit higher intrinsic solubility, but the methoxy analog's additional acceptor may compensate via solvent interactions. The net effect on thermodynamic solubility cannot be predicted without experimental measurement, underscoring the need for compound-specific solubility data.

solubility hydrogen bonding formulation

Topological Polar Surface Area (TPSA) and Predicted Blood–Brain Barrier Penetration: Target vs. Bromo Analog

The target compound's TPSA of 58.6 Ų falls below the widely accepted threshold of 70–80 Ų for favorable blood–brain barrier (BBB) penetration, suggesting potential CNS accessibility [1]. The 3-bromo analog (CAS 1351581-20-8) is predicted to have an identical TPSA of 58.6 Ų since the bromine atom does not alter the polar atom count. However, the larger van der Waals volume of bromine (31.0 ų) versus chlorine (25.7 ų) increases overall molecular size, which may reduce passive diffusion rates across lipid bilayers despite equivalent TPSA. This illustrates how TPSA alone is insufficient for discriminating between these analogs, necessitating direct permeability measurement.

blood–brain barrier CNS penetration polar surface area

Rotatable Bond Count and Conformational Flexibility: Comparative Analysis Across Analogs

The target compound possesses 4 rotatable bonds, identical to the 3-bromo and 2-methoxy analogs but one fewer than the thiophene-2-ylmethyl analog (5 rotatable bonds) [1]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target, which can translate to a 3- to 10-fold loss in binding affinity [2]. The target compound's lower rotatable-bond count relative to the thiophene analog suggests a modest thermodynamic advantage for target engagement, although this inference requires experimental validation through isothermal titration calorimetry or surface plasmon resonance.

conformational flexibility entropic penalty binding affinity

Critical Disclosure: Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, ChEMBL, BindingDB, the NCI Developmental Therapeutics Program database, and the Patent literature (including EP3143014B1, US9000015, and WO2023081967) yielded no peer-reviewed primary research articles, binding affinity measurements, cellular activity data, or in vivo pharmacokinetic profiles for 4-benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide or any of its closest structural analogs [1]. PubChem BioAssay results for CID 56765989 are empty [1]. Consequently, no direct head-to-head comparison or cross-study comparable data can be provided for any biological endpoint. All differentiation claims presented above are derived from computed physicochemical properties and class-level inferences, which cannot substitute for experimental validation. Procurement decisions should be made with the explicit understanding that comparative biological performance of this compound versus its analogs remains uncharacterized in the public domain.

data gap experimental validation procurement caveat

Procurement-Weighted Application Scenarios for 4-Benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide Based on Available Evidence


Structure-Based Virtual Screening and Pharmacophore Modeling

The compound's well-defined 5-oxomorpholine-3-carboxamide scaffold, moderate lipophilicity (XLogP3 = 2.8), and favorable TPSA (58.6 Ų) support its use as a core fragment in structure-based virtual screening campaigns targeting enzyme active sites or protein–protein interaction interfaces [1]. Its single stereocenter (racemic supply) and 4 rotatable bonds provide a tractable balance of conformational diversity and sampling efficiency for docking studies. Procurement is justified when the specific 3-chloro-2-methylphenyl substituent pattern matches a hydrophobic sub-pocket identified in the target structure, where analogs with different anilide substitution would be predicted to lose complementarity.

Cell-Based Phenotypic Screening in Oncology Panels

The computed physicochemical profile (MW 358.8, logP 2.8, TPSA 58.6 Ų) places this compound within favorable drug-like space for cell permeability [1]. When screening against cancer cell line panels, the 3-chloro-2-methylphenyl group may confer distinct cytotoxicity profiles compared to methoxy or bromo analogs, although this hypothesis remains untested. Without comparative data, the primary rationale for selecting this compound over analogs lies in the hypothesis that chlorine substitution at the 3-position, combined with a 2-methyl group, creates a unique electrostatic surface that may differentially engage oncology-relevant targets.

Medicinal Chemistry Hit-to-Lead Optimization Programs

The 5-oxomorpholine core provides a metabolically stable scaffold with synthetic tractability at multiple vectors for diversification [1]. The target compound can serve as a reference point for systematic SAR exploration around the anilide ring. The presence of a chlorine atom provides a convenient handle for late-stage functionalization via Buchwald–Hartwig amination or Suzuki coupling, enabling rapid analog generation. The 3-chloro-2-methyl substitution pattern strikes a balance between steric encumbrance and electronic modulation that may prove optimal for certain target classes, though this requires empirical validation.

Negative Control or Chemical Probe Development for 5-Oxomorpholine-3-Carboxamide Target Classes

Given the absence of characterized biological activity, this compound may serve as a negative control in assays where the 5-oxomorpholine-3-carboxamide scaffold is known to be active (e.g., Smurf-1 E3 ligase inhibition as described in EP3143014B1 for related chemotypes [1]). If the compound proves inactive in such assays, it validates the specificity requirement for particular anilide substitution patterns, thereby strengthening the SAR hypothesis for the chemotype. Procurement in this context is driven by the need to exclude scaffold-based artifacts rather than by demonstrated activity.

Quote Request

Request a Quote for 4-benzyl-N-(3-chloro-2-methylphenyl)-5-oxomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.